molecular formula C23H33Cl3N2O3 B13729994 2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride CAS No. 16726-46-8

2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride

Cat. No.: B13729994
CAS No.: 16726-46-8
M. Wt: 491.9 g/mol
InChI Key: RUKOGAMTPOVESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a piperazine ring and a chlorinated phenylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride typically involves multiple steps. One common method includes the reaction of p-chloro-alpha-phenylbenzyl chloride with piperazine to form an intermediate, which is then reacted with ethylene oxide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds .

Properties

CAS No.

16726-46-8

Molecular Formula

C23H33Cl3N2O3

Molecular Weight

491.9 g/mol

IUPAC Name

2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

InChI

InChI=1S/C23H31ClN2O3.2ClH/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)29-18-15-26-12-10-25(11-13-26)14-17-28-19-16-27;;/h1-9,23,27H,10-19H2;2*1H

InChI Key

RUKOGAMTPOVESW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.